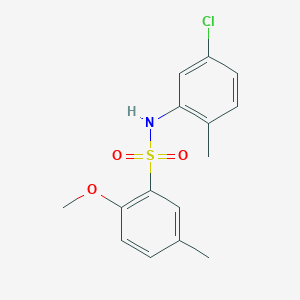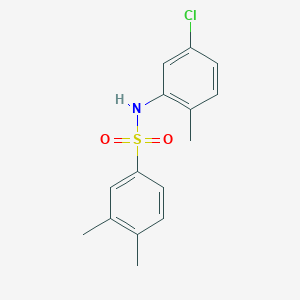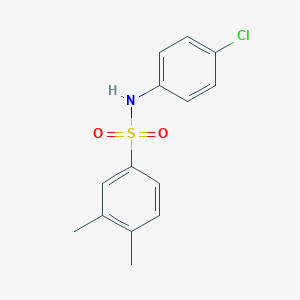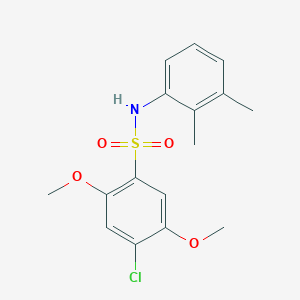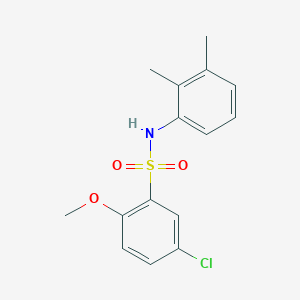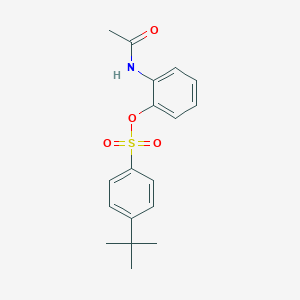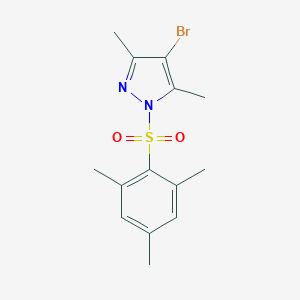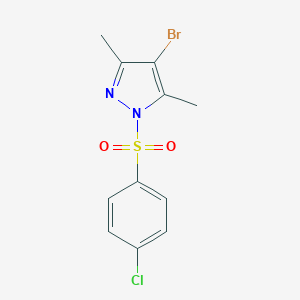
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide, also known as CDNB, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a member of the sulfonamide family, which is known for its diverse biological and pharmacological properties. In
科学研究应用
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has numerous scientific research applications, including its use as a substrate for glutathione S-transferase (GST) assays. GSTs are enzymes that play a crucial role in the detoxification of xenobiotics and endogenous compounds. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is commonly used to measure GST activity in various tissues and cell types. Additionally, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been used as a model substrate for studying the kinetics and mechanism of GST-catalyzed reactions.
作用机制
The mechanism of action of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide involves its reaction with GSTs. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is a substrate for GSTs, and upon reaction, it forms a conjugate with glutathione. This reaction is catalyzed by GSTs and results in the formation of a stable complex that can be easily measured. The reaction between N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide and GSTs is widely used to assess the activity of these enzymes in various biological systems.
Biochemical and Physiological Effects:
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to have various biochemical and physiological effects. For example, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been reported to induce oxidative stress and DNA damage in human cells. Additionally, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells and induce apoptosis. These effects are likely due to the ability of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide to generate reactive oxygen species and other toxic metabolites.
实验室实验的优点和局限性
One of the main advantages of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is its ease of use in GST assays. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is a widely used substrate for measuring GST activity in various tissues and cell types. Additionally, N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide is its potential toxicity. N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide has been shown to induce oxidative stress and DNA damage in human cells, which can limit its use in certain experimental systems.
未来方向
For the use of N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide include the development of new GST inhibitors and the investigation of synergistic effects with other xenobiotics.
合成方法
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide can be synthesized through a simple and efficient method. The synthesis involves the reaction of 5-chloro-2-methylphenol with 2,4-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain pure N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide.
属性
分子式 |
C15H16ClNO2S |
|---|---|
分子量 |
309.8 g/mol |
IUPAC 名称 |
N-(5-chloro-2-methylphenyl)-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C15H16ClNO2S/c1-10-4-7-15(12(3)8-10)20(18,19)17-14-9-13(16)6-5-11(14)2/h4-9,17H,1-3H3 |
InChI 键 |
CWFDJTFNGFPZFJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
规范 SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)Cl)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





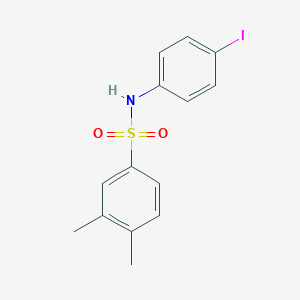
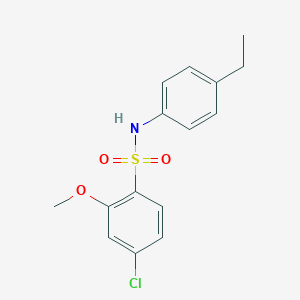

![8-(3-{3-[(2E)-2-{4-Formyl-6-methyl-5-oxo-3-[(phosphonooxy)methyl]pyridin-2(5H)-ylidene}hydrazinyl]benzamido}-4-methylbenzamido)naphthalene-1,3,5-trisulfonic acid](/img/structure/B229113.png)
